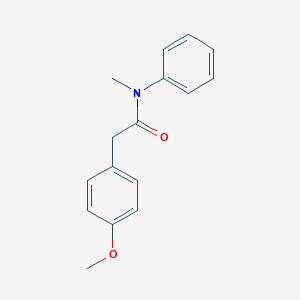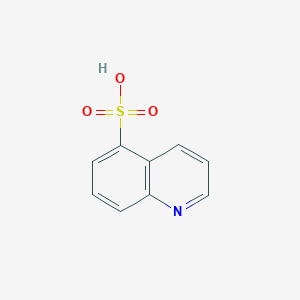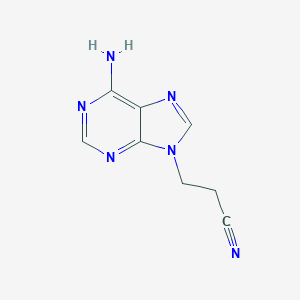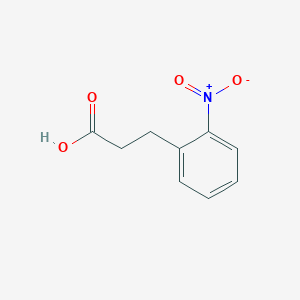
3-(2-Nitrophenyl)propanoic acid
概要
説明
3-(2-Nitrophenyl)propanoic acid is a chemical compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 g/mol . The IUPAC name for this compound is 3-(2-nitrophenyl)propanoic acid . It is also known by other names such as 3-(2-Nitrophenyl)propionic acid, benzenepropanoic acid, 2-nitro-, and 3-(2-NITRO-PHENYL)PROPIONIC ACID .
Synthesis Analysis
3-(2-Nitrophenyl)propanoic acid has been synthesized as a bioreductive prodrug . It has been used in the creation of a paclitaxel (PTX) bioreductive prodrug known as NPPA-PTX .Molecular Structure Analysis
The InChI code for 3-(2-Nitrophenyl)propanoic acid is 1S/C9H9NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,5-6H2,(H,11,12) . The Canonical SMILES representation is C1=CC=C(C(=C1)CCC(=O)O)N+[O-] .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Nitrophenyl)propanoic acid include a molecular weight of 195.17 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 . The compound is stable in PBS and rat plasma .科学的研究の応用
Cancer Therapy Bioreductive Prodrug Development
3-(2-Nitrophenyl)propanoic acid has been utilized in the development of bioreductive prodrugs, specifically designed to target hypoxic tumor cells. A notable example is its conjugation with paclitaxel to form NPPA-PTX, which shows enhanced stability and anti-tumor activity both in vitro and in vivo .
Chemical Research Solubility and Reactivity Studies
This compound is also used in chemical research to study its solubility and reactivity properties. It is slightly soluble in water and must be stored at low temperatures, being incompatible with strong oxidizing agents, acids, and bases .
Safety and Hazards
The safety data sheet for 3-(2-Nitrophenyl)propanoic acid indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
作用機序
Target of Action
3-(2-Nitrophenyl)propanoic acid, also known as NPPA-PTX, is a bioreductive prodrug of paclitaxel (PTX) . The primary targets of this compound are cancer cells, particularly those in hypoxic environments . The compound is designed to remain stable and inactive under normal oxygen conditions but becomes activated in the hypoxic conditions often found within solid tumors .
Mode of Action
NPPA-PTX interacts with its targets through a process known as bioreductive activation . Under hypoxic conditions, the nitro group of the compound is reduced, leading to the release of active PTX . PTX is a well-known anticancer drug that stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division and promoting apoptosis .
Biochemical Pathways
The activation of NPPA-PTX affects the microtubule dynamics within the cancer cells . By releasing PTX, the compound interferes with the normal breakdown of microtubules during cell division. This disruption prevents the cancer cells from completing mitosis, leading to cell cycle arrest and eventually cell death .
Pharmacokinetics
The pharmacokinetic properties of NPPA-PTX are influenced by its ability to form nanoparticles . These nanoparticles can passively target tumor tissues, enhancing the bioavailability of the drug within the tumor environment . Once in the tumor tissues, NPPA-PTX is thought to be stable in the bloodstream and can completely transform into active PTX .
Result of Action
The activation of NPPA-PTX within tumor tissues leads to significant antitumor activity . Studies have confirmed the effectiveness of NPPA-PTX against both KB cells and MDA-MB-231 cells, two types of cancer cells . The released PTX induces cell cycle arrest and promotes apoptosis, leading to a reduction in tumor size .
Action Environment
The action of NPPA-PTX is heavily influenced by the tumor microenvironment . The hypoxic conditions within solid tumors trigger the activation of the compound, making it a targeted approach for cancer treatment . Furthermore, the ability of NPPA-PTX to form nanoparticles allows it to overcome some of the challenges associated with drug delivery in the tumor environment .
特性
IUPAC Name |
3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARKUZWAGHQLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173824 | |
| Record name | 3-(2-Nitrophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrophenyl)propanoic acid | |
CAS RN |
2001-32-3 | |
| Record name | 2-Nitrobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Nitrophenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2001-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Nitrophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-nitrophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-(2-Nitrophenyl)propanoic acid utilized in biomaterial applications?
A: 3-(2-Nitrophenyl)propanoic acid plays a crucial role in creating photocleavable linkers for biomaterials. [, ] This molecule can be incorporated into peptide sequences, such as Arg-Gly-Asp-Ser (RGDS), which are known to promote cell adhesion. When attached to a surface via a polymer containing 3-(2-Nitrophenyl)propanoic acid, these peptides can enhance cell attachment and growth. Upon exposure to UV light, the 3-(2-Nitrophenyl)propanoic acid moiety undergoes photocleavage, releasing the attached peptide and any cells adhered to it. [] This controlled detachment mechanism is particularly valuable for applications like cell sheet engineering and 2D cell patterning.
Q2: What makes 3-(2-Nitrophenyl)propanoic acid suitable for controlling surface-initiated polymerization?
A: The structure of 3-(2-Nitrophenyl)propanoic acid makes it an ideal candidate for synthesizing a photolabile initiator for surface-initiated atom transfer radical polymerization (SI-ATRP). [] The molecule contains a bromine atom, enabling its use as an ATRP initiator, and the nitrophenyl group confers photolability. This dual functionality allows for controlled polymer growth from surfaces and subsequent detachment of the polymer chains via UV irradiation. This technique facilitates the analysis of the synthesized polymers, for example, determining their molecular weight through size-exclusion chromatography. []
Q3: Can you provide examples of materials successfully modified with 3-(2-Nitrophenyl)propanoic acid for biomaterial applications?
A: Research demonstrates the successful modification of various materials using 3-(2-Nitrophenyl)propanoic acid. One study highlighted the use of a 3-(2-Nitrophenyl)propanoic acid-containing polymer to functionalize both hydrophilic and hydrophobic surfaces with RGDS peptides. [] This modification significantly improved the adhesion and growth of NIH/3T3 fibroblast and MC3T3-E1 osteoblast-like cells. The same strategy proved effective in enhancing cell adhesion on 3D-printed poly(lactic acid) objects, demonstrating its versatility for diverse biomaterial applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



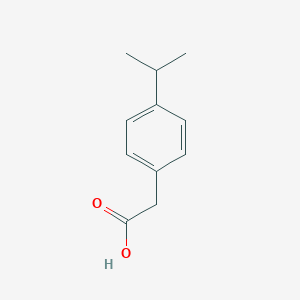
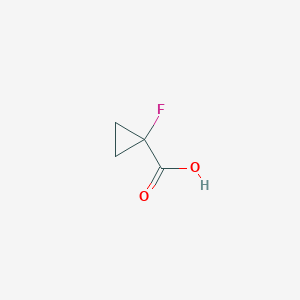
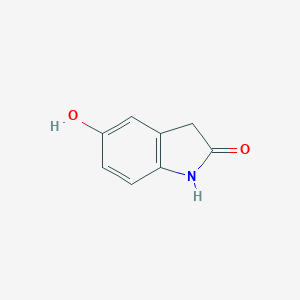
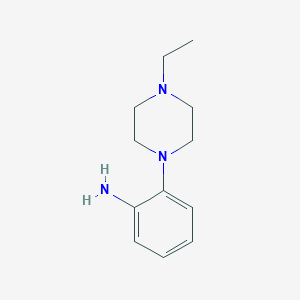

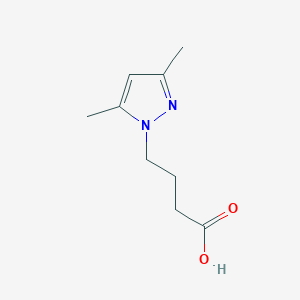
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)

